molecular formula C14H11N5O2 B11695931 5-amino-3-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B11695931
M. Wt: 281.27 g/mol
InChI Key: WCAKSXQRFBVWDG-RUDMXATFSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyanoacetic acid to form an intermediate, which then undergoes cyclization with hydrazine derivatives to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations and potential therapeutic applications .

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C14H11N5O2/c1-21-12-5-8(2-3-11(12)20)4-9(6-15)13-10(7-16)14(17)19-18-13/h2-5,20H,1H3,(H3,17,18,19)/b9-4+

InChI Key

WCAKSXQRFBVWDG-RUDMXATFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)O

Origin of Product

United States

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